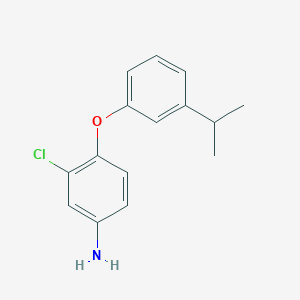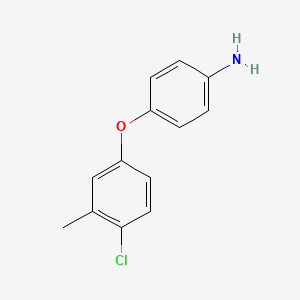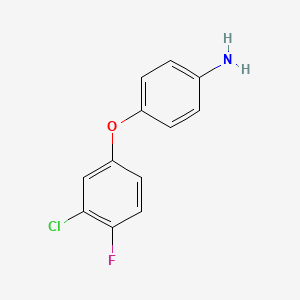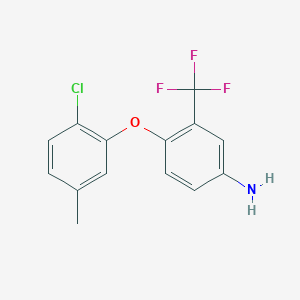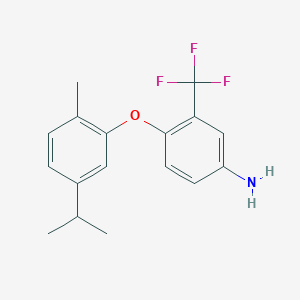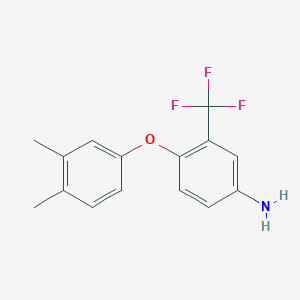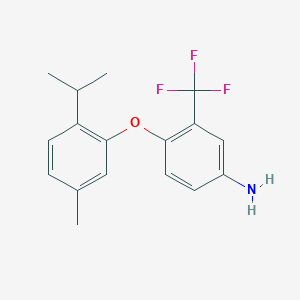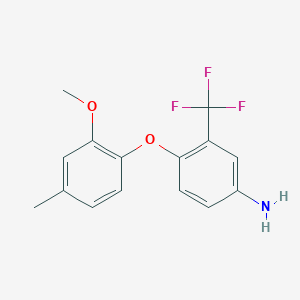![molecular formula C15H13F3N2O2 B1329148 N-{3-[4-Amino-3-(trifluormethyl)phenoxy]-phenyl}acetamid CAS No. 946698-12-0](/img/structure/B1329148.png)
N-{3-[4-Amino-3-(trifluormethyl)phenoxy]-phenyl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a phenoxy group attached to a phenyl ring
Wissenschaftliche Forschungsanwendungen
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical structure and biological activity.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as fluoxetine, are known to target the serotonin reuptake transporter protein . This protein plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation, in the synaptic cleft .
Mode of Action
While the exact mode of action for N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide is not specified, we can infer from related compounds. For instance, fluoxetine, which shares a similar trifluoromethylphenyl structure, works by blocking the reuptake of serotonin. This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects .
Biochemical Pathways
By blocking the reuptake of serotonin, it could potentially amplify the signal transduction of the serotonin pathway, leading to downstream effects such as mood elevation .
Result of Action
Based on the potential target and mode of action, it can be hypothesized that the compound might lead to an increase in serotonin activity, which could potentially result in mood elevation or other effects related to serotonin signaling .
Vorbereitungsmethoden
The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Analyse Chemischer Reaktionen
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide can be compared with other similar compounds, such as:
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound also contains a trifluoromethyl group and a phenoxy group, but differs in its overall structure and biological activity.
4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}-carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide: This compound has a similar trifluoromethyl group but differs in its functional groups and applications.
Eigenschaften
IUPAC Name |
N-[3-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(21)20-10-3-2-4-11(7-10)22-12-5-6-14(19)13(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYJDHOPDWXOJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


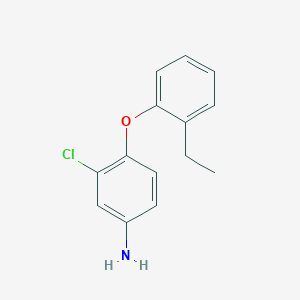

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)
